![molecular formula C14H14O3 B14422237 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione CAS No. 85741-91-9](/img/structure/B14422237.png)
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione is an organic compound characterized by a cycloheptane ring substituted with a hydroxyphenyl group and two ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione typically involves the condensation of 4-hydroxybenzaldehyde with cycloheptane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Formation of a diketone derivative
Reduction: Formation of diol derivatives
Substitution: Formation of ether or ester derivatives
Wissenschaftliche Forschungsanwendungen
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Hydroxyphenyl)methylidene]cyclohexane-1,3-dione
- 2-[(4-Hydroxyphenyl)methylidene]cyclopentane-1,3-dione
Uniqueness
2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six- and five-membered ring analogs. The larger ring size can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
85741-91-9 |
|---|---|
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)methylidene]cycloheptane-1,3-dione |
InChI |
InChI=1S/C14H14O3/c15-11-7-5-10(6-8-11)9-12-13(16)3-1-2-4-14(12)17/h5-9,15H,1-4H2 |
InChI-Schlüssel |
RFKARRDHJBUCQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(=CC2=CC=C(C=C2)O)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


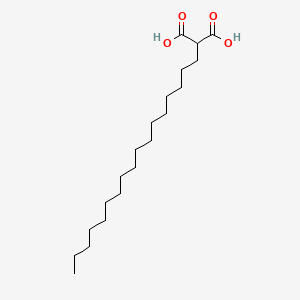

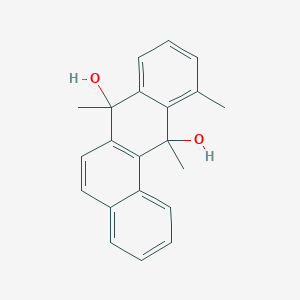
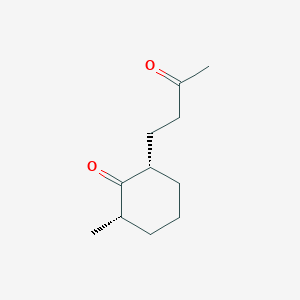
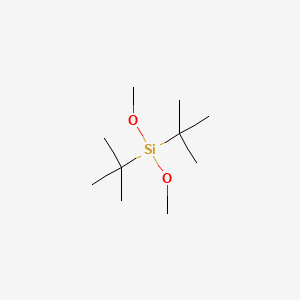
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422178.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(3-bromobenzene)](/img/structure/B14422190.png)
![Urea, N-[2-(ethenyloxy)ethyl]-N'-phenyl-](/img/structure/B14422198.png)
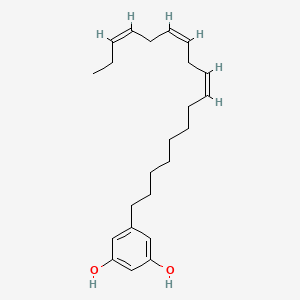
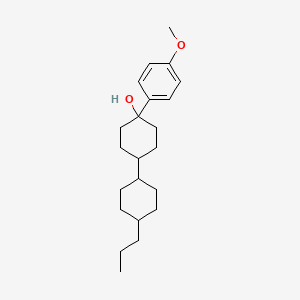


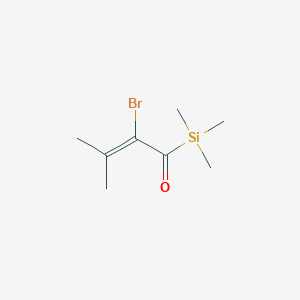
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
